molecular formula C25H29N5O3 B2511890 N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 1049574-73-3

N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide

Cat. No.: B2511890
CAS No.: 1049574-73-3
M. Wt: 447.539
InChI Key: XUAQLURDKFBOKN-UHFFFAOYSA-N
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Description

N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide is a useful research compound. Its molecular formula is C25H29N5O3 and its molecular weight is 447.539. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds structurally related to aripiprazole have been synthesized and evaluated for their affinity at D2-like dopamine receptors, showcasing the compound's potential in neuroscience research. The research demonstrates the compound's partial agonist activity at D2 and D3 receptor subtypes, indicating its relevance in studies of schizophrenia, bipolar disorder, and depression (Vangveravong et al., 2011).

Receptor Binding Affinity

Another study focused on the synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives displaying high to moderate 5-HT(1A) receptor affinity. These compounds, including one with very high 5-HT(1A) receptor affinity (K(i) = 0.67 nM), highlight the chemical's utility in developing fluorescent ligands for receptor visualization, which is crucial for understanding receptor distribution and function in live cells (Lacivita et al., 2009).

Antimicrobial and Antiviral Properties

Piperazinyloxoquinoline derivatives have been identified as potent and selective inhibitors of HIV-1 replication. This underscores the compound's importance in antiviral research and its potential application in developing new therapies for HIV-1 (Baba et al., 1997).

Antimicrobial Activities

Research into 1,2,4-triazole derivatives has revealed compounds with significant antimicrobial activities, indicating the chemical's versatility and potential in creating new antimicrobial agents (Bektaş et al., 2007).

Estrogen Receptor Binding and Antiproliferative Activities

The synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates has been evaluated for their estrogen receptor binding affinity and anti-proliferative activities against human breast cancer cell lines. This research highlights the potential use of these compounds in cancer treatment and hormonal research (Parveen et al., 2017).

Mechanism of Action

Target of Action

The primary target of the compound N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-(2-methylquinolin-4-yl)ethanediamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-(2-methylquinolin-4-yl)ethanediamide interacts with its target, the alpha1-adrenergic receptors, by acting as a ligand . This interaction leads to changes in the receptor’s activity, which can have various downstream effects depending on the specific subtype of the alpha1-adrenergic receptor that is being targeted .

Pharmacokinetics

The pharmacokinetics of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-(2-methylquinolin-4-yl)ethanediamide involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties determine the compound’s bioavailability, which is crucial for its therapeutic efficacy . The compound showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Result of Action

The molecular and cellular effects of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-(2-methylquinolin-4-yl)ethanediamide’s action are primarily related to its interaction with the alpha1-adrenergic receptors. By acting as a ligand for these receptors, the compound can influence their activity and subsequently affect the contraction of smooth muscles in various parts of the body .

Future Directions

Future research could explore the potential biological activities of this compound, as both piperazine and quinoline rings are common in medicinal chemistry .

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3/c1-18-17-21(19-7-3-4-8-20(19)27-18)28-25(32)24(31)26-11-12-29-13-15-30(16-14-29)22-9-5-6-10-23(22)33-2/h3-10,17H,11-16H2,1-2H3,(H,26,31)(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAQLURDKFBOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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